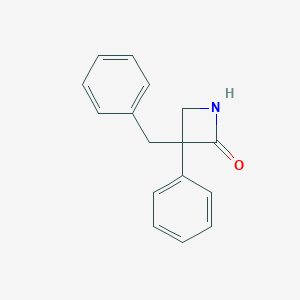

3-Benzyl-3-phenylazetidin-2-one

Description

Properties

CAS No. |

17197-61-4 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.3 g/mol |

IUPAC Name |

3-benzyl-3-phenylazetidin-2-one |

InChI |

InChI=1S/C16H15NO/c18-15-16(12-17-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18) |

InChI Key |

MNAKQZFPMNVHMW-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C(=O)N1)(CC2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

3-Benzyl-3-phenylazetidin-2-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-benzyl-3-phenylazetidin-2-one, enabling a comparative assessment of their synthesis, reactivity, and biological activities:

3-Chloro-1-[4-(3-oxo-3H-benzo[f]chromen)-2-yl-1,3-thiazolyl]-4-phenylazetidin-2-one

- Structure : Differs by the substitution of a chloro group at the 1-position and a thiazolyl-benzo[f]chromen moiety at the 4-position.

- Synthesis : Prepared via a five-step reaction sequence involving condensation and cyclization steps .

- Biological Activity : Exhibits potent antimicrobial activity against Klebsiella pneumoniae and anti-inflammatory effects. The 2-position substitution on the phenyl ring is critical for activity .

- Key Difference: The thiazolyl and chromen groups enhance π-π stacking interactions, improving binding to microbial targets compared to simpler azetidinones.

5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

- Structure: A thiazolidinone core with benzylidene and phenyl substituents.

- Crystallographic Data: Single-crystal X-ray analysis confirms a planar thiazolidinone ring with intermolecular hydrogen bonding influencing packing .

- Reactivity: The exocyclic imine group facilitates nucleophilic additions, contrasting with the electrophilic β-lactam ring in azetidinones.

- Key Difference: Thiazolidinones are less strained than azetidinones, reducing their reactivity but improving metabolic stability.

(R)-4-Benzyl-3-propionyloxazolidin-2-one

- Structure: An oxazolidinone analog with a benzyl group at the 4-position and a propionyl group at the 3-position.

- Applications: Widely used as a chiral auxiliary in asymmetric synthesis due to its rigid oxazolidinone ring .

- Key Difference: Oxazolidinones lack the strained β-lactam ring, making them less reactive but more thermally stable than azetidinones.

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Structure: A benzodiazepinone derivative with a phenyl group and amino substitution.

- Biological Role: Benzodiazepinones are central nervous system (CNS) agents, targeting GABA receptors .

- Key Difference: The seven-membered diazepine ring reduces ring strain compared to azetidinones, altering pharmacokinetic profiles.

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Biological Activity/Application | Reactivity Profile |

|---|---|---|---|---|

| This compound | Azetidin-2-one | 3-Benzyl, 3-phenyl | Antimicrobial (inferred) | High (β-lactam strain) |

| 3-Chloro-4-phenylazetidin-2-one | Azetidin-2-one | 3-Chloro, 4-phenyl-thiazolyl | Antimicrobial, anti-inflammatory | Moderate (thiazolyl) |

| 5-Benzylidene-3-phenylthiazolidinone | Thiazolidin-4-one | 5-Benzylidene, 3-phenyl | Crystallographic model | Low (stable thiazolidinone) |

| (R)-4-Benzyl-oxazolidin-2-one | Oxazolidin-2-one | 4-Benzyl, 3-propionyl | Chiral auxiliary in synthesis | Low (non-strained) |

| 3-Amino-5-phenylbenzodiazepin-2-one | Benzodiazepin-2-one | 3-Amino, 5-phenyl | CNS modulation | Low (GABA receptor binding) |

Research Findings and Implications

- Antimicrobial Activity: Azetidinones with electron-withdrawing substituents (e.g., chloro in ) show enhanced activity due to increased electrophilicity of the β-lactam ring.

- Synthetic Utility: Oxazolidinones (e.g., ) are preferred for asymmetric synthesis, while azetidinones are explored for targeted drug delivery.

- Structural Stability: Thiazolidinones () and benzodiazepinones () exhibit greater metabolic stability, making them suitable for oral administration compared to azetidinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.